molecular formula C7H7N3O B1283553 4-Amino-1H-benzo[d]imidazol-2(3H)-one CAS No. 75370-65-9

4-Amino-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1283553
CAS No.: 75370-65-9
M. Wt: 149.15 g/mol
InChI Key: BCUSTVNWMJXDSE-UHFFFAOYSA-N
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Description

4-Amino-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features an amino group at the fourth position and a carbonyl group at the second position of the benzimidazole ring, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

4-Amino-1H-benzo[d]imidazol-2(3H)-one has numerous applications in scientific research:

Future Directions

: Ambeed, Inc. - 4-Amino-1H-benzo[d]imidazol-2(3H)-one : DFT calculations (Etot in kcal mol -1) : Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of … : [Design, synthesis, biological evaluation of 6-(2-amino-1H-benzod …

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclocondensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes heating o-phenylenediamine with 4-aminobenzoic acid in the presence of polyphosphoric acid at elevated temperatures (140-220°C) for several hours . The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. For instance, a mixture of p-aminobenzoic acid and polyphosphoric acid can be heated in a microwave oven at specific irradiation power levels, significantly reducing reaction times and improving product purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include nitrobenzoimidazoles, benzimidazole alcohols, and various substituted benzimidazole derivatives .

Comparison with Similar Compounds

  • 2-Phenylbenzimidazole
  • 4-(1H-benzo[d]imidazol-2-yl)aniline
  • 2-(4-Aminophenyl)benzimidazole

Comparison: Compared to these similar compounds, 4-Amino-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both an amino group and a carbonyl group on the benzimidazole ring. This dual functionality enhances its reactivity and versatility in synthetic applications, making it a valuable intermediate in the synthesis of various biologically active molecules .

Properties

IUPAC Name

4-amino-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUSTVNWMJXDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567057
Record name 4-Amino-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75370-65-9
Record name 4-Amino-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.53 g (6.5 mmol, 2 eq) of N—N′-carbonyliimidazole were added portionwise to 450.7 mg (3.24 mmol, 1 eq) of benzene-1,2,3-triamine in solution in 30 ml of acetonitrile. The reaction medium was stirred at ambient temperature for 6 hours and then heated at 70° C. overnight. The reaction was stopped by adding 50 ml of water and then extracted with ethyl acetate. The organic phases were combined, and dried over sodium sulfate. The solvents were evaporated off and then the residue was purified by chromatography on silica gel (dichloromethane/methanol/aqueous ammonia: 95/5/2). 229.9 mg of 4-amino-1,3-dihydrobenzoimidazol-2-one were obtained. Yield=42%.
Quantity
450.7 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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